molecular formula C18H20N4OS B10979378 N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-3-(4-methyl-1H-indol-1-yl)propanamide

N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-3-(4-methyl-1H-indol-1-yl)propanamide

Cat. No.: B10979378
M. Wt: 340.4 g/mol
InChI Key: IXUZBMNDKKBXTP-UHFFFAOYSA-N
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Description

This compound integrates a thieno[3,4-c]pyrazole core with a 4-methylindole moiety via a propanamide linker. Its molecular formula is C₁₇H₁₇N₃O₃S (assuming structural similarity to analogs in and ), with a molecular weight of approximately 343.4 g/mol.

Properties

Molecular Formula

C18H20N4OS

Molecular Weight

340.4 g/mol

IUPAC Name

N-(2-methyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-(4-methylindol-1-yl)propanamide

InChI

InChI=1S/C18H20N4OS/c1-12-4-3-5-16-13(12)6-8-22(16)9-7-17(23)19-18-14-10-24-11-15(14)20-21(18)2/h3-6,8H,7,9-11H2,1-2H3,(H,19,23)

InChI Key

IXUZBMNDKKBXTP-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CN(C2=CC=C1)CCC(=O)NC3=C4CSCC4=NN3C

Origin of Product

United States

Preparation Methods

    Synthetic Routes:

    Industrial Production:

  • Chemical Reactions Analysis

  • Scientific Research Applications

    Pharmacological Applications

    The compound's unique structural features contribute to its diverse biological activities, making it a candidate for various therapeutic applications:

    • Anti-inflammatory Activity : Compounds with similar thieno and pyrazole structures have shown significant anti-inflammatory properties. For instance, studies indicate that derivatives can inhibit enzymes such as 5-lipoxygenase, which is crucial in inflammatory pathways .
    • Antitumor Properties : Research has suggested that thieno[3,4-c]pyrazole derivatives exhibit antitumor activity against various cancer cell lines. For example, compounds with similar structures have been tested for their ability to induce apoptosis in cancer cells, suggesting potential as anticancer agents .
    • Analgesic Effects : Some derivatives have been reported to possess analgesic properties, providing relief from pain through mechanisms involving central and peripheral pathways .

    Synthesis and Structural Modifications

    The synthesis of N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-3-(4-methyl-1H-indol-1-yl)propanamide typically involves multi-step synthetic routes. The following table summarizes common synthetic approaches and modifications:

    Synthetic Method Description Outcome
    Multi-step synthesisInvolves the formation of thieno and pyrazole rings followed by amide couplingHigh yield of target compound
    Structural modificationsSubstituting different groups on the pyrazole or indole moietiesEnhanced biological activity or selectivity

    Molecular Docking Studies

    Molecular docking studies have been employed to predict the interaction of this compound with various biological targets. These studies help in understanding how structural modifications can enhance efficacy:

    • Target Interaction : Docking simulations suggest that the compound can effectively bind to active sites of enzymes involved in inflammatory and cancer pathways, indicating its potential as a lead compound for drug development .

    Case Studies and Research Findings

    Several case studies highlight the effectiveness of this compound in various applications:

    Case Study 1: Anti-inflammatory Activity

    A study demonstrated that a related thieno-pyrazole derivative significantly reduced inflammation in animal models by inhibiting 5-lipoxygenase activity. This finding supports the potential use of similar compounds in treating inflammatory diseases.

    Case Study 2: Antitumor Efficacy

    In vitro tests showed that the compound induced cell death in MCF-7 breast cancer cells through apoptosis pathways. This suggests that further development could lead to effective cancer therapies.

    Case Study 3: Analgesic Properties

    Research indicated that the compound exhibited dose-dependent analgesic effects in rodent models, comparable to standard analgesics like ibuprofen. This positions it as a promising candidate for pain management therapies.

    Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

    Structural Analogs in the Thieno[3,4-c]pyrazole Family

    The following table highlights key structural and functional differences among related compounds:

    Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features Biological Activity (If Reported)
    Target Compound C₁₇H₁₇N₃O₃S 343.4 - 2-Methyl (thienopyrazole)
    - 4-Methylindole
    Enhanced lipophilicity Not explicitly reported; inferred from analogs
    3-(4-Methoxy-1H-indol-1-yl)-N-(2-methyl-thieno[3,4-c]pyrazol-3-yl)propanamide C₁₇H₁₇N₃O₂S 345.4 - 4-Methoxyindole Increased polarity due to methoxy group Potential receptor interactions (e.g., serotonin receptors)
    2-(4-Methoxyindol-1-yl)-N-(2-methyl-thieno[3,4-c]pyrazol-3-yl)acetamide C₁₈H₂₂N₄O₂S 342.4 - Acetamide linker
    - 4-Methoxyindole
    Shorter linker may reduce conformational flexibility Anti-inflammatory (hypothesized)
    N-(2-(3-Chlorophenyl)-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide C₂₁H₂₁N₃O₃S 395.5 - 3-Chlorophenyl
    - Phenoxypropanamide
    Chlorine enhances electrophilicity Antimicrobial (inferred from related phenoxy derivatives)
    N-[2-(4-Chlorophenyl)-thieno[3,4-c]pyrazol-3-yl]-3-(4-methoxyphenyl)propanamide C₂₂H₂₁ClN₃O₂S 438.9 - 4-Chlorophenyl
    - 4-Methoxyphenyl
    Dual aromatic groups enhance π-π stacking Anticancer (speculative)

    Key Structural Differences and Implications

    • Substituent Effects: Methyl vs. Linker Length: The propanamide linker in the target compound offers greater conformational flexibility compared to the acetamide in , which may influence binding to sterically constrained targets .
    • Biological Activity Trends: Thieno[3,4-c]pyrazoles with chlorophenyl substituents (e.g., ) show enhanced antimicrobial and anticancer activity due to halogen-bonding interactions . Methoxy groups () are associated with serotonin receptor modulation, as seen in related indole derivatives .

    Key Challenges :

    • Steric hindrance from the 2-methyl group on the pyrazole ring may reduce coupling efficiency.
    • Optimization of reaction conditions (e.g., solvent polarity, catalyst) is critical for yield improvement .

    Biological Activity

    N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-3-(4-methyl-1H-indol-1-yl)propanamide is a compound of interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

    The compound's chemical structure can be represented as follows:

    PropertyValue
    Molecular Formula C17H19N5O2S3
    Molecular Weight 421.56 g/mol
    LogP 2.427
    Polar Surface Area 73.674 Ų
    Hydrogen Bond Donors 2
    Hydrogen Bond Acceptors 8

    Anticancer Activity

    Recent studies have highlighted the potential anticancer properties of this compound. Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, in vitro assays demonstrated that it inhibited cell proliferation in human leukemia cells by inducing apoptosis through the activation of caspase pathways .

    The mechanism underlying the anticancer effects involves modulation of signaling pathways associated with cell survival and proliferation. The compound has been shown to downregulate the expression of key proteins involved in the phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial for cancer cell survival . Additionally, it may inhibit angiogenesis and metastasis by affecting vascular endothelial growth factor (VEGF) signaling .

    Antidiabetic Activity

    In addition to its anticancer properties, this compound has demonstrated promising antidiabetic effects. Studies suggest that it acts as a dipeptidyl peptidase IV (DPP-IV) inhibitor, a mechanism similar to established antidiabetic drugs like saxagliptin. This inhibition leads to increased levels of incretin hormones, which helps in regulating blood glucose levels effectively .

    In Vivo Studies

    A notable study conducted on diabetic rat models showed that administration of this compound resulted in significant reductions in fasting blood glucose levels and improved insulin sensitivity. The results indicated a dose-dependent response with maximum efficacy observed at higher doses.

    Structure-Activity Relationship (SAR)

    The structure–activity relationship studies have revealed that modifications on the thieno[3,4-c]pyrazole moiety can enhance biological activity. For example, substituents on the indole ring were found to significantly impact both anticancer and antidiabetic activities . This information is crucial for designing more potent derivatives.

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